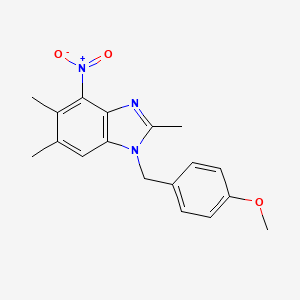![molecular formula C19H14F3N3O3 B3128420 Ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate CAS No. 338957-38-3](/img/structure/B3128420.png)
Ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate
Overview
Description
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “trifluoromethyl” and “phenoxy” groups attached to the triazine ring suggest that it may have unique properties . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the chemical behavior of an organic molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a triazine ring (a six-membered ring with three nitrogen atoms) substituted with various groups including a phenyl ring, a trifluoromethyl group, and an ethyl carboxylate group .Chemical Reactions Analysis
Triazines can participate in a variety of chemical reactions, particularly at their nitrogen sites. The presence of the trifluoromethyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity .Scientific Research Applications
Synthetic Pathways and Rearrangements
Ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate is a part of the 1,2,4-triazine class, utilized in various synthetic pathways. The substance was involved in Dimroth rearrangement, a method used to synthesize tricyclic compounds, showcasing its potential in complex chemical transformations (Ezema et al., 2015). Furthermore, its analogs underwent reactions with aromatic amines, producing various carboxylates with potential applicability in medicinal chemistry (Cai, 1985).
Regioselective Synthesis
The regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, closely related to the compound , was achieved by heating specific hydrazones with ammonium acetate, emphasizing the precision achievable in manipulating this class of compounds (Ohsumi & Neunhoeffer, 1992).
Reaction Mechanisms and Derivative Formation
The interaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to an ANRORC rearrangement and subsequent derivative formation, highlights the chemical versatility of the triazine carboxylates. The study of these reactions adds to the understanding of the chemical behavior of this compound class, with potential implications in drug design and other applications (Ledenyova et al., 2018).
Heterocyclic Chemistry and Drug Precursors
Formation of Heterocyclic Compounds
this compound's involvement in the formation of various heterocyclic compounds, like azapteridines and oxazinotriazines, is noteworthy. These compounds, derived from bifunctional 1,2,4-triazines, signify the importance of this substance in creating pharmacologically relevant structures (Wamhoff & Tzanova, 2003).
Key Precursors in Antitumor Agents Synthesis
The compound and its derivatives have been used as key precursors in synthesizing triazines and triazepines, demonstrating potential anti-tumor activities. This illustrates the compound's role in medicinal chemistry, particularly in oncology (Badrey & Gomha, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-2-27-18(26)15-17(23-16(25-24-15)12-7-4-3-5-8-12)28-14-10-6-9-13(11-14)19(20,21)22/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHGSHPXCRGCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methylphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B3128344.png)
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid](/img/structure/B3128349.png)
![2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3128356.png)
![2-[5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile](/img/structure/B3128367.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3128371.png)

![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3128374.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-N'-methylbenzenesulfonohydrazide](/img/structure/B3128378.png)

![3-[(4-fluorophenyl)methoxy]-2-methyl-4H-pyran-4-one](/img/structure/B3128392.png)
![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3128395.png)
![N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B3128409.png)

